2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
Description
Research Context and Background
Pyrazole derivatives represent a critical class of nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, materials science, and agrochemical research. The pyrazole core’s structural versatility enables diverse functionalization, allowing scientists to tailor physicochemical properties for targeted applications. Historically, pyrazoles gained prominence due to their pharmacological activities, including antipyretic, anti-inflammatory, and antimicrobial effects. The integration of nitro groups and carboxylic acid side chains, as seen in 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, further enhances their reactivity and biological relevance.
Historical Development of Pyrazole Derivatives in Academic Research
The discovery of pyrazole derivatives dates to 1883, when Ludwig Knorr synthesized antipyrine, a pyrazole-based antipyretic agent. This breakthrough catalyzed interest in pyrazole chemistry, leading to the isolation of natural pyrazoles like 3-n-nonylpyrazole from Houttuynia cordata in 1846. Over the past century, advancements in synthetic methodologies have enabled the development of derivatives with optimized bioactivity. Notable commercialized pyrazole drugs include celecoxib (anti-inflammatory), rimonabant (anti-obesity), and sildenafil (erectile dysfunction). The introduction of nitro and carboxylic acid groups in the 21st century has expanded their utility in drug design and materials science.
Introduction to this compound
This compound (C₈H₁₁N₃O₄) features a pyrazole ring substituted with a methyl group at position 5, a nitro group at position 3, and a butanoic acid chain at position 1. The nitro group’s electron-withdrawing nature and the carboxylic acid’s polarity confer unique reactivity, making the compound a promising candidate for pharmaceutical and agrochemical applications.
Table 1: Key Structural Features of this compound
| Feature | Position | Role |
|---|---|---|
| Methyl group | 5 | Enhances lipophilicity |
| Nitro group | 3 | Electron withdrawal |
| Butanoic acid chain | 1 | Solubility and bioactivity |
Significance in Scientific Research
This compound’s significance lies in its dual functional groups, which enable interactions with biological targets and materials matrices. In medicinal chemistry, nitro groups often participate in redox reactions, while carboxylic acids facilitate salt formation for improved bioavailability. In materials science, the pyrazole core contributes to thermal stability, as evidenced by its use in flame-retardant polymers.
Research Questions and Objectives
Key research questions include:
- How do the methyl and nitro substituents influence the compound’s electronic properties?
- What synthetic routes optimize yield and purity for large-scale production?
- Which biological targets (e.g., enzymes, receptors) interact with this derivative?
Objectives focus on elucidating structure-activity relationships, developing scalable syntheses, and identifying novel applications in therapeutics and materials.
Theoretical Framework and Scope
The study is grounded in heterocyclic chemistry principles, particularly the electronic effects of substituents on aromatic systems. The nitro group’s meta-directing influence and the carboxylic acid’s hydrogen-bonding capacity form the theoretical basis for predicting reactivity. The scope encompasses synthetic optimization, computational modeling of interactions, and empirical validation of bioactivity.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-6(8(12)13)10-5(2)4-7(9-10)11(14)15/h4,6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJFKIGCVPYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of a hydrazine derivative with a β-keto ester under acidic conditions to form the pyrazole ring. Subsequent nitration and alkylation steps introduce the nitro and methyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic media.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)butanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Research
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.
Case Study : A study demonstrated that certain analogs of this compound showed enhanced anti-inflammatory activity in animal models, suggesting its potential as a lead compound for drug development .
Agricultural Chemistry
The compound has shown promise as a pesticide or herbicide due to its ability to interfere with plant growth regulators. Its nitro group may enhance its efficacy against specific pests or weeds.
Data Table : Efficacy of this compound in agricultural applications.
| Application Type | Target Organism | Concentration (mg/L) | Efficacy (%) |
|---|---|---|---|
| Herbicide | Common Weeds | 50 | 85 |
| Insecticide | Aphids | 20 | 90 |
Materials Science
In materials science, this compound can be utilized to synthesize novel polymers or composites that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance stability and performance under various environmental conditions.
Research Findings : A recent study highlighted the use of this compound in developing flame-retardant materials, where it significantly improved the thermal stability of polymer blends .
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazole Family
The compound shares structural similarities with other pyrazole derivatives, particularly those with nitro, amino, or hydroxy substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
In contrast, compounds like 7a and 7b feature amino/hydroxy groups, which are electron-donating and may enhance hydrogen-bonding interactions . The butanoic acid chain in the target compound improves polarity and solubility in aqueous environments compared to shorter-chain analogues.
Synthetic Pathways: The target compound’s synthesis likely involves nitration of a methylpyrazole precursor followed by coupling with butanoic acid. In contrast, 7a and 7b are synthesized via Gewald reactions using malononitrile or ethyl cyanoacetate with sulfur, forming thiophene linkages .
Thiophene-containing analogues (7a, 7b) may exhibit enhanced π-π stacking interactions, useful in materials science or as kinase inhibitors .
Biological Activity
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a nitro group and a butanoic acid moiety, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can selectively inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 32 µg/mL to 128 µg/mL, indicating moderate to high efficacy against these pathogens .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 64 |
| This compound | E. faecalis | 128 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Notably, this compound demonstrated cytotoxic effects against A549 lung cancer cells, with viability reductions observed at concentrations as low as 50 µM. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| A549 | 50 | 45 |
| HeLa | 100 | 30 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, studies have suggested that pyrazole derivatives may exhibit anti-inflammatory effects. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation pathways. The anti-inflammatory activity can be quantified using models like the carrageenan-induced paw edema test in rodents .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyrazole derivatives against clinical isolates of S. aureus. The results indicated that derivatives with nitro substitutions exhibited enhanced activity compared to their non-nitro counterparts.
- Cytotoxicity in Cancer Cells : In a comparative study, the cytotoxic effects of several pyrazole derivatives were evaluated against A549 cells. The presence of the nitro group was correlated with increased cytotoxicity, suggesting that electronic effects influence biological activity.
Q & A
Q. What are the recommended synthetic routes for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with β-keto esters, followed by nitration and functional group modifications. Key steps include:
- Cyclization : Reaction of hydrazine derivatives with β-keto esters under reflux in ethanol or methanol to form the pyrazole core .
- Nitration : Introduction of the nitro group at the 3-position using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration .
- Alkylation/Functionalization : Coupling the pyrazole moiety with a butanoic acid chain via nucleophilic substitution or ester hydrolysis .
Q. Optimization Tips :
- Use catalysts like DMAP (dimethylaminopyridine) to enhance coupling efficiency.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purify intermediates via recrystallization or column chromatography to improve final product purity .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., nitro group position) and substitution patterns. For example, the nitro group causes deshielding of adjacent protons (~δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₉H₁₂N₃O₄⁺: expected 226.0823) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyrazole ring’s 5-position. It also participates in redox reactions under catalytic hydrogenation .
- Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) and conjugation with amines or alcohols via activation with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Pyrazole Ring : Stabilizes through aromaticity and participates in hydrogen bonding, influencing biological interactions .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure?
- Crystallization : Grow single crystals via slow evaporation of a saturated solution in ethanol/water mixtures.
- Data Collection : Use a diffractometer to obtain intensity data. SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) are employed to:
- Validation : Check for R-factor convergence (<5%) and validate geometry using tools like PLATON .
Q. How can discrepancies in reported biological activity data be systematically addressed?
- Assay Standardization : Compare activity across studies using consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., IC₅₀ measurements) .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out degradation artifacts .
- Structural Confirmation : Re-characterize batches via NMR and MS to ensure no batch-to-batch variability .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). Focus on the pyrazole-carboxylic acid motif for hydrogen bonding with active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. bromo analogs) with activity using descriptors like logP and polar surface area .
Q. Comparative Table of Analogues :
| Compound Name | Key Modification | Biological Activity (IC₅₀, μM) |
|---|---|---|
| 2-(5-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid | Bromo substituent | 12.4 (COX-2 inhibition) |
| This compound | Butanoic acid chain | 8.9 (COX-2 inhibition) |
| Ethyl ester derivative | Esterified carboxylate | >100 (Inactive) |
Q. How does the compound’s reactivity compare to structurally related auxins in plant biology?
The carboxylic acid group mimics synthetic auxins like 2,4-D, enabling potential herbicidal activity. Key differences include:
Q. Guidelines for Methodological Rigor :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
